molecular formula C26H23N3O2 B6509356 8-ethoxy-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-45-9

8-ethoxy-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B6509356
CAS No.: 901268-45-9
M. Wt: 409.5 g/mol
InChI Key: SBUIASSHZLBSAS-UHFFFAOYSA-N
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Description

The compound 8-ethoxy-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS: 901005-11-6) belongs to the pyrazolo[4,3-c]quinoline class of heterocyclic molecules. Its molecular formula is C₂₅H₂₀N₄O₄ (molecular weight: 440.46 g/mol), featuring:

  • An 8-ethoxy group on the quinoline ring.
  • A 3-methoxyphenyl substituent at position 3 of the pyrazole ring.
  • A 4-methylphenyl group at position 1 of the pyrazole ring .

For example, derivatives with amino or hydroxyl groups (e.g., 2i and 2m) exhibit potent inhibition of LPS-induced NO production in RAW 264.7 macrophages, comparable to the control drug 1400W .

Properties

IUPAC Name

8-ethoxy-3-(3-methoxyphenyl)-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2/c1-4-31-21-12-13-24-22(15-21)26-23(16-27-24)25(18-6-5-7-20(14-18)30-3)28-29(26)19-10-8-17(2)9-11-19/h5-16H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUIASSHZLBSAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The pharmacological and physicochemical profiles of pyrazolo[4,3-c]quinolines are highly dependent on substituent patterns. Below is a comparison of key analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) logP* Key Features
Target Compound: 8-Ethoxy-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline 8-OEt, 3-(3-OMePh), 1-(4-MePh) C₂₅H₂₀N₄O₄ 440.46 N/A High lipophilicity inferred from ethoxy and aryl groups.
8-Ethoxy-3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline 8-OEt, 3-(4-FPh), 1-(4-MePh) C₂₅H₂₀FN₃O 397.45 6.15 Fluorine enhances electronegativity; moderate anti-inflammatory potential.
8-Fluoro-3-(3-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline 8-F, 3-(3-OMePh), 1-(4-MePh) C₂₃H₁₅ClFN₃O 403.84 N/A Fluoro substitution may reduce metabolic stability.
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i ) 3-NH₂, 4-(4-OHPhNH) C₁₆H₁₂N₆O 312.31 1.98 (calc) High NO inhibition (IC₅₀ ~0.1 µM); polar groups enhance solubility.
1-(4-Chlorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline 7-CF₃, 1-(4-ClPh), 3-(4-MePh) C₂₄H₁₆ClF₃N₃ 450.86 N/A CF₃ increases electron-withdrawing effects and HOMO/LUMO levels .

*logP data derived from experimental or calculated values where available.

Key Research Findings and Implications

  • Structural Optimization: Anti-inflammatory activity in pyrazoloquinolines is maximized with polar substituents (e.g., -NH₂, -OH), but the target compound’s ethoxy and methoxy groups may prioritize metabolic stability over potency .
  • QSAR Insights : Quantitative structure-activity relationship (QSAR) models highlight the importance of electron-donating groups at position 3 and small hydrophobic groups at position 1 for binding affinity .
  • Future Directions : Introducing bioisosteres (e.g., replacing OMe with NH₂) or hybridizing with COX-2 inhibitors (e.g., benzoic acid derivatives like 2m ) could enhance the target compound’s therapeutic profile .

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